molecular formula C15H25N3O4S B10950838 ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylate

ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylate

Cat. No.: B10950838
M. Wt: 343.4 g/mol
InChI Key: AGEWHKITFSLCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE: is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE typically involves multiple steps. One common method involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with ethyl 3-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors due to its ability to interact with biological molecules .

Medicine: In medicine, ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H25N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C15H25N3O4S/c1-5-18-12(4)14(11(3)16-18)23(20,21)17-9-7-8-13(10-17)15(19)22-6-2/h13H,5-10H2,1-4H3

InChI Key

AGEWHKITFSLCPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.